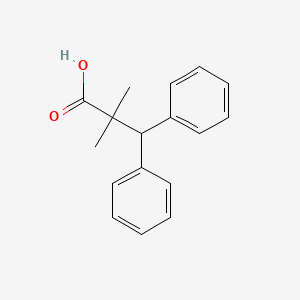
2-Amino-4-ethoxy-2-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-ethoxy-2-methylpentan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a derivative of amino alcohols, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features both an amino group and an alcohol group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethoxy-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the alkylation of 2-amino-4-methylpentan-1-ol with ethyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Amino-4-methylpentan-1-ol
Reagent: Ethyl bromide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Ethanol
Reaction Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-ethoxy-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Amino-4-ethoxy-2-methylpentan-1-one
Reduction: 2-Amino-4-ethoxy-2-methylpentan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-ethoxy-2-methylpentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Amino-4-ethoxy-2-methylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpentan-1-ol: Lacks the ethoxy group, making it less hydrophobic.
2-Amino-4-ethoxybutan-1-ol: Shorter carbon chain, affecting its physical properties and reactivity.
2-Amino-4-ethoxy-2-methylhexan-1-ol: Longer carbon chain, increasing its hydrophobicity and potential interactions.
Uniqueness
2-Amino-4-ethoxy-2-methylpentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both an amino and an ethoxy group allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H19NO2 |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-amino-4-ethoxy-2-methylpentan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-4-11-7(2)5-8(3,9)6-10/h7,10H,4-6,9H2,1-3H3 |
Clé InChI |
LDRSYEJADBFWNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)CC(C)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)




![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)



![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)

![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
